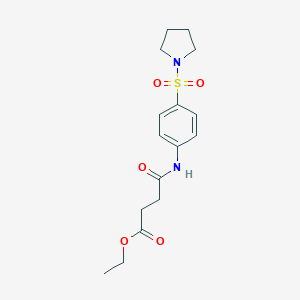
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate is a synthetic organic compound that features a pyrrolidine ring, a sulfonyl group, and an ester functional group
Preparation Methods
The synthesis of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and sulfonyl groups.
Scientific Research Applications
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate can be compared to other compounds with similar structural features, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are often used in medicinal chemistry for their biological activity.
Sulfonyl-containing compounds: These compounds are known for their ability to interact with proteins and enzymes.
Esters: Esters are widely used in organic synthesis and have various industrial applications
This compound stands out due to its unique combination of these functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDWOWZFYYAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B465896.png)
![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)
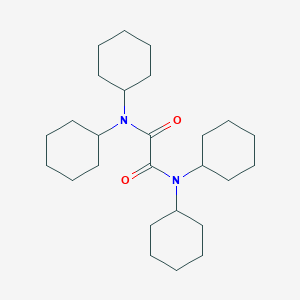
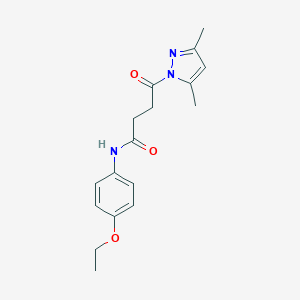
![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)
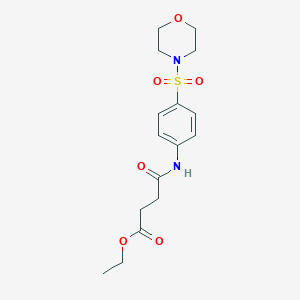
![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)
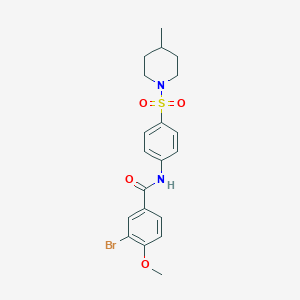
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B465983.png)
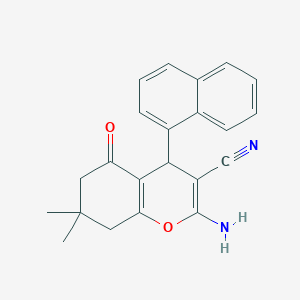
![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)
